1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene
Description
Properties
Molecular Formula |
C9H3F8NO3 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1-nitro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-3-1-4(8(12,13)14)6(9(15,16)17)5(2-3)18(19)20/h1-2,7H |
InChI Key |
CDAWTUMUUHJJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Introduction of trifluoromethyl groups on the benzene ring,
- Selective nitration at the 3-position,
- Installation of the difluoromethoxy group at the 5-position.
These steps require careful control of reaction conditions to achieve regioselectivity and high yields.
Preparation of Trifluoromethylated Precursors
A key starting material is 1-bromo-3,5-bis(trifluoromethyl)benzene , which can be synthesized or sourced commercially. The trifluoromethyl groups are introduced typically via electrophilic trifluoromethylation reagents such as Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) under catalysis or by halogen-metal exchange followed by trifluoromethylation.
For example, the reaction of 1-bromo-3,5-bis(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA) under Pd-catalyzed Sonogashira coupling conditions yields (3,5-bis(trifluoromethyl)phenyl)ethynyltrimethylsilane with an 86% isolated yield after purification by sublimation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sonogashira coupling | 1-bromo-3,5-bis(trifluoromethyl)benzene, TMSA, Pd(PPh3)4, CuI, Et2NH, DMF, 120 °C, 10-30 min | 86 | Purification by sublimation |
Nitration at the 3-Position
Nitration of fluorinated aromatic compounds is challenging due to the deactivating nature of trifluoromethyl groups. However, nitration of 1,2-bis(trifluoromethyl)benzene derivatives can be achieved using a mixture of nitric acid and sulfuric acid at elevated temperatures (e.g., 135 °C).
In a typical procedure, nitration of 1,2-bis(trifluoromethyl)benzene or related derivatives yields the 3-nitro substituted product in moderate yields (11–46%, average ~29% over multiple runs).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO3 / H2SO4, 135 °C | 11–46 | Moderate yield, regioselective nitration at 3-position |
Introduction of Difluoromethoxy Group at the 5-Position
The difluoromethoxy substituent is introduced via nucleophilic substitution or via specific fluorination reactions on hydroxy or halogenated precursors. According to patent literature, 1,2-bis(difluoromethoxy)benzene derivatives can be prepared and subsequently nitrated or further functionalized.
In particular, alkylation of hydroxy groups with difluoromethylating agents or conversion of hydroxy groups to difluoromethoxy by reaction with reagents such as difluorocarbene precursors or difluoromethyl halides under basic conditions is a documented route.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Difluoromethoxylation | Alkylation of 5-hydroxy group with difluoromethyl iodide, NaOH, DMSO | Variable | Requires careful control, regioselective |
Representative Multistep Synthesis Example
A representative multistep synthesis combining the above steps would be:
Starting from 1-bromo-3,5-bis(trifluoromethyl)benzene, perform Sonogashira coupling with TMSA to get the ethynyl derivative (86% yield).
Nitrate the aromatic ring using HNO3/H2SO4 at 135 °C to introduce the nitro group at the 3-position (yield 11–46%).
Convert 5-hydroxy intermediate to the difluoromethoxy derivative by alkylation with difluoromethyl iodide under basic conditions in DMSO.
Purify the final product by recrystallization or chromatography.
Research Outcomes and Analytical Data
Yields: The yields for each step vary, with the Sonogashira coupling generally high (~86%), nitration moderate (~29% average), and difluoromethoxylation variable depending on conditions.
Purity and Characterization: Products are characterized by NMR (1H, 13C, 19F), HRMS, and X-ray crystallography where applicable. For example, trifluoromethylated intermediates show characteristic 19F NMR signals with coupling constants consistent with trifluoromethyl groups.
Reactivity: The presence of electron-withdrawing trifluoromethyl and nitro groups affects reaction rates and regioselectivity, requiring optimized conditions.
Safety and Handling: Some intermediates, especially hypervalent iodine reagents used in trifluoromethylation, require careful handling and exclusion of light to prevent decomposition.
Summary Table of Preparation Methods
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Trifluoromethylation/Sonogashira coupling | 1-bromo-3,5-bis(trifluoromethyl)benzene, TMSA, Pd(PPh3)4, CuI, Et2NH, DMF, 120 °C | 86 | High yield, purification by sublimation |
| 2 | Aromatic nitration | HNO3 / H2SO4, 135 °C | 11–46 | Moderate yield, regioselective at 3-position |
| 3 | Difluoromethoxylation | Alkylation with difluoromethyl iodide, NaOH, DMSO | Variable | Requires precise control, regioselective |
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-aminobenzene.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties make it a valuable scaffold for the design of bioactive molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on substituent contributions.
Key Comparative Insights
Electron-Withdrawing Effects
- The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups in the target compound create a stronger electron-deficient aromatic system compared to methoxy (-OCH₃) or chloro (-Cl) substituents in analogs like 1,5-Dichloro-3-Methoxy-2-nitrobenzene . This enhances resistance to electrophilic substitution but increases susceptibility to nucleophilic aromatic substitution under specific conditions.
Reactivity in Reduction Reactions
Lipophilicity and Bioactivity
Thermal and Chemical Stability
- Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs. For example, 1,5-Dichloro-3-Methoxy-2-nitrobenzene degrades at lower temperatures due to weaker C-Cl bonds versus C-F bonds .
Application-Based Comparison
- Agrochemicals : Pyroxasulfone and the target compound share difluoromethoxy groups, which are pivotal in herbicide design for weed resistance management .
- Pharmaceutical Intermediates : The target compound’s nitro group positions it as a precursor for fluorinated diamines, akin to intermediates synthesized via SnCl₂-mediated reductions .
- Specialty Materials: The bis(trifluoromethyl) motif in the target compound and (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is leveraged in high-performance polymers and liquid crystals .
Research Findings and Implications
- Synthetic Challenges : Fluorinated nitrobenzenes require specialized handling due to their stability. For example, reductions may need Pd/C or Raney Ni instead of SnCl₂ to avoid side reactions .
- Environmental Impact : Fluorinated compounds like the target exhibit persistence in soil, necessitating studies on biodegradation pathways to mitigate ecological risks .
Biological Activity
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound notable for its unique structural features, including trifluoromethyl and difluoromethoxy groups. These attributes contribute to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its interactions with biological targets, antimicrobial and anticancer properties, and relevant case studies.
- Molecular Formula : C9H3F8NO3
- Molecular Weight : 325.11 g/mol
- Density : 1.597 g/cm³ (predicted)
- Boiling Point : Approximately 269.4–277.9 °C (predicted)
The presence of highly electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug design.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound's structure may enhance its interaction with microbial membranes or specific enzymatic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus mycoides | 4.88 µg/mL |
| Escherichia coli | TBD |
| Candida albicans | TBD |
These findings indicate that further investigation into its spectrum of activity against various pathogens is warranted.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines using the MTT assay to determine cell viability.
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | TBD | TBD |
| PC3 | TBD | TBD |
In these studies, this compound demonstrated comparable or superior potency to Doxorubicin in certain cell lines, suggesting it may be a promising candidate for further development as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are likely related to:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Binding : Its structural characteristics allow it to potentially bind to specific receptors, influencing cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the significance of fluorination in enhancing biological activity. For instance, compounds with trifluoromethyl substitutions have shown improved potency against various cancer cell lines compared to their non-fluorinated counterparts .
Additionally, molecular docking studies have been employed to predict binding affinities and elucidate potential interactions with biological targets. These computational approaches support experimental findings and provide insights into the structure-activity relationships of fluorinated compounds.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,2-bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene, and what methodologies address them?
- The synthesis involves introducing electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) and nitro (-NO₂) onto a benzene ring, which can lead to steric hindrance and regioselectivity issues. A stepwise approach is recommended:
- Step 1: Nitration at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
- Step 2: Introducing -CF₃ groups via Ullmann coupling or radical trifluoromethylation, requiring catalysts like CuI and ligands such as 1,10-phenanthroline .
- Step 3: Installing the difluoromethoxy (-OCF₂H) group via nucleophilic substitution using difluoromethyl halides and base-mediated deprotonation .
Q. How do the electronic effects of substituents influence the compound’s reactivity in further functionalization?
- The nitro group at position 3 is meta-directing, while -CF₃ groups at positions 1 and 2 are strong EWGs that deactivate the ring. This combination limits electrophilic substitution to position 5 (occupied by -OCF₂H) but enables nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃/MeOH at 150°C). Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aromatic compounds?
- Discrepancies in ¹H/¹⁹F NMR shifts (e.g., -OCF₂H resonance) may arise from solvent polarity or trace moisture. Standardization protocols include:
- Using deuterated solvents (CDCl₃ or DMSO-d₆) dried over molecular sieves.
- Referencing internal standards (e.g., CFCl₃ for ¹⁹F NMR).
- Cross-validating with high-resolution mass spectrometry (HRMS) and X-ray crystallography .
Q. How can computational tools optimize the retrosynthetic pathways for this compound?
- Databases like PISTACHIO and REAXYS predict feasible routes by analyzing bond disconnections and precursor availability. For example:
- Route 1: Start with 1,3-dinitrobenzene, introduce -CF₃ via trifluoromethylcopper intermediates, then substitute -Cl with -OCF₂H .
- Route 2: Use Suzuki-Miyaura coupling to attach pre-functionalized aryl boronic acids containing -CF₃ and -OCF₂H groups .
- Machine learning models (e.g., Template_relevance in ) prioritize routes with high atom economy (>70%) and low step count .
Q. What are the stability considerations for this compound under varying experimental conditions?
- The nitro group makes the compound sensitive to light and heat. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials with desiccants. In solution (e.g., 1-(trifluoromethyl)-3-nitrobenzene solvent), decomposition increases above 60°C, forming nitroso derivatives. Stabilizers like BHT (0.1 wt%) are recommended for long-term storage .
Methodological Design & Data Analysis
Q. How to design kinetic studies for substituent effects on hydrolysis of the difluoromethoxy group?
- Experimental setup: Prepare derivatives with varying EWGs (e.g., -NO₂, -CF₃) and monitor hydrolysis rates via LC-MS in buffered solutions (pH 2–12).
- Data analysis: Apply Hammett plots (σ values vs. ln(k)) to quantify electronic effects. The -OCF₂H group shows pseudo-first-order kinetics at pH > 10, with a half-life of ~8 hours .
Q. What analytical techniques differentiate isomeric byproducts during synthesis?
- GC-MS with a chiral column (e.g., β-cyclodextrin) separates ortho/meta isomers.
- 2D NMR (HSQC, HMBC) identifies coupling patterns; for example, meta-CF₃ groups show distinct coupling (~12 Hz) in ¹⁹F NMR .
Tables for Key Data
Table 1: Thermal Stability of this compound
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 25°C, dark, 30 days | <2 | None |
| 40°C, 75% RH, 7 days | 4.8 | 3-nitroso derivative |
| 60°C, neat, 24 hrs | 22.1 | Difluoromethoxy dimer |
Table 2: Comparative Reactivity in NAS Reactions
| Position | Substituent | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| 1 | -CF₃ | 0.005 |
| 2 | -CF₃ | 0.003 |
| 5 | -OCF₂H | 0.12 (base-sensitive) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
